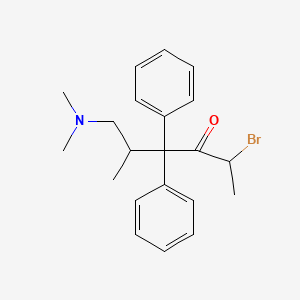
2-Bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is an organic compound with a complex structure It contains a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product would be purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play key roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4,5-dimethoxybenzoic acid: This compound also contains a bromine atom and is used in similar synthetic applications.
2-amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is unique due to its specific combination of functional groups and its hexanone backbone. This structure provides distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
7500-27-8 |
|---|---|
Molekularformel |
C21H26BrNO |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H26BrNO/c1-16(15-23(3)4)21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI-Schlüssel |
FQENEZQJHZAKPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


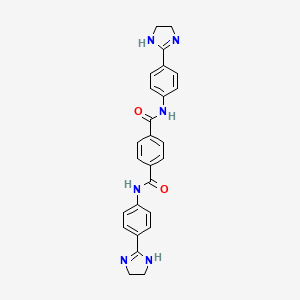
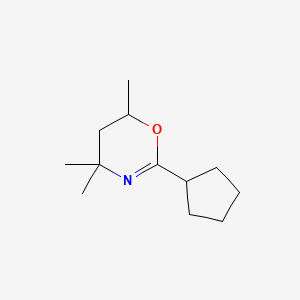


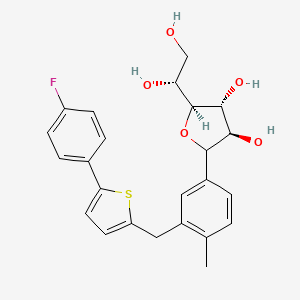

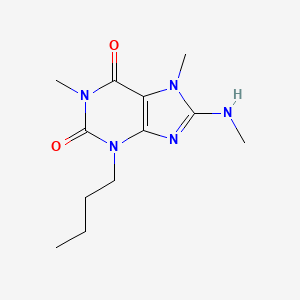
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
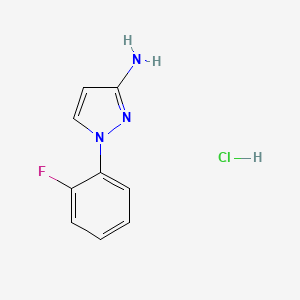

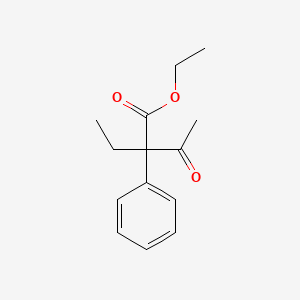
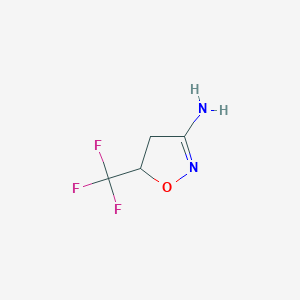
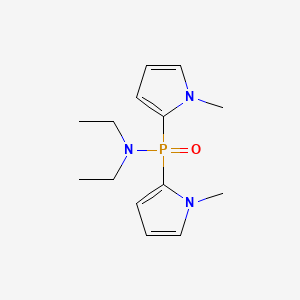
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
